An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiazole-2-thiol
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiazole-2-thiol
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dimethylthiazole-2-thiol, catering to researchers, scientists, and professionals in drug development. The document details its structural features, physicochemical parameters, spectral characteristics, and reactivity, alongside proposed experimental protocols and potential biological significance.
Chemical Structure and Identification
4,5-Dimethylthiazole-2-thiol is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and a thiol group. It exists in tautomeric equilibrium with its thione form, 4,5-dimethyl-1,3-thiazole-2(3H)-thione. This tautomerism is a critical aspect of its chemical behavior.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4,5-dimethyl-1,3-thiazole-2-thiol |
| CAS Number | 5351-51-9[1] |
| Molecular Formula | C₅H₇NS₂[1] |
| Molecular Weight | 145.25 g/mol [2] |
| Canonical SMILES | CC1=C(SC(=S)N1)C |
| InChI Key | KKHBRTFQIYIHEI-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 4,5-Dimethylthiazole-2-thiol are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical and biological studies.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 166-168 °C | --INVALID-LINK-- |
| Boiling Point | 215 °C (predicted) | --INVALID-LINK-- |
| Density | 1.28 g/cm³ (predicted) | --INVALID-LINK-- |
| pKa | 8.68 ± 0.60 (predicted) | --INVALID-LINK-- |
| Flash Point | 84 °C (predicted) | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
Spectral Data (Predicted)
Table 3: Predicted Spectral Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - CH₃ groups: Two singlets expected in the range of δ 2.0-2.5 ppm. - SH proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 3-5 ppm for the thiol tautomer. - NH proton: A broad singlet for the thione tautomer, likely in the range of δ 12-14 ppm. |
| ¹³C NMR | - CH₃ carbons: Signals expected in the range of δ 10-15 ppm. - C4 and C5 carbons: Signals for the sp² carbons of the thiazole ring are expected in the aromatic region, likely between δ 110-140 ppm. - C2 carbon: The chemical shift of the C2 carbon will be significantly different for the two tautomers. For the thiol form (C-S), a shift around δ 150-160 ppm is plausible. For the thione form (C=S), a downfield shift to δ 180-200 ppm is expected. |
| IR Spectroscopy | - S-H stretch: A weak absorption around 2550-2600 cm⁻¹ for the thiol tautomer.[3] - N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ for the thione tautomer. - C=N stretch: An absorption in the range of 1600-1650 cm⁻¹. - C=S stretch (thione): A strong band between 1050-1250 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight. - Fragmentation: Common fragmentation pathways may include the loss of the thiol radical (•SH), methyl radicals (•CH₃), and cleavage of the thiazole ring. |
Chemical Reactivity and Tautomerism
Thiol-Thione Tautomerism
A key feature of 2-mercaptothiazoles is the existence of a tautomeric equilibrium between the thiol and thione forms. In the solid state and in solution, the thione form is generally the predominant species for similar heterocyclic systems. The position of the equilibrium can be influenced by factors such as the solvent, pH, and temperature.
Caption: Thiol-thione tautomerism of 4,5-Dimethylthiazole-2-thiol.
Reactivity
The chemical reactivity of 4,5-Dimethylthiazole-2-thiol is dictated by the functional groups present: the thiazole ring, the methyl groups, and the thiol/thione moiety.
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Reactions at the Thiol Group: The thiol group is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and oxidation to form disulfides. The acidity of the thiol proton allows for deprotonation with a base to form a thiolate anion, which is an even stronger nucleophile.[4][5]
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Reactions at the Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution reactions. The electron-donating methyl groups are expected to activate the ring towards electrophilic attack. The nitrogen atom in the thiazole ring can act as a base or a nucleophile.
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Reactions involving the Thione Group: The thione tautomer can also participate in various reactions. The sulfur atom is nucleophilic, and the N-H proton is acidic.
Experimental Protocols
Proposed Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazoles.[6][7][8] This proposed protocol adapts the general Hantzsch synthesis for the preparation of 4,5-Dimethylthiazole-2-thiol from 3-bromo-2-butanone and thiourea.
Materials:
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3-Bromo-2-butanone
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Thiourea
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Ethanol
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Sodium carbonate solution (5%)
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Stir bar
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Büchner funnel and filter flask
Procedure:
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In a round-bottom flask, dissolve 3-bromo-2-butanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Add a stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
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Wash the solid with cold water and then with a small amount of cold ethanol.
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Dry the product under vacuum to obtain crude 4,5-Dimethylthiazole-2-thiol.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Proposed workflow for the synthesis of 4,5-Dimethylthiazole-2-thiol.
Proposed Analytical Method: HPLC Analysis
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis of 4,5-Dimethylthiazole-2-thiol.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely around 254 nm).
-
Injection Volume: 10 µL.
This method would need to be optimized and validated for linearity, accuracy, precision, and sensitivity.
Potential Biological Significance and Applications in Drug Development
While there is a lack of specific studies on the biological activity of 4,5-Dimethylthiazole-2-thiol, the thiazole ring is a well-known privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[9] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[10]
The thiol group in 4,5-Dimethylthiazole-2-thiol could also contribute to its biological activity, potentially through interactions with biological thiols or by acting as a metal chelator.
Given the established importance of the thiazole scaffold, 4,5-Dimethylthiazole-2-thiol represents a valuable starting point for the synthesis of novel derivatives for drug discovery programs. A hypothetical interaction with a signaling pathway could involve the modulation of kinase activity, a common target for thiazole-containing drugs.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Safety and Handling
4,5-Dimethylthiazole-2-thiol is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
4,5-Dimethylthiazole-2-thiol is a versatile heterocyclic compound with potential for further exploration in chemical synthesis and drug discovery. This technical guide has summarized its key chemical and physical properties, proposed experimental protocols for its synthesis and analysis, and discussed its potential biological significance based on the known properties of the thiazole scaffold. Further experimental investigation is warranted to fully elucidate the spectral characteristics, reactivity, and biological activity of this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. 4,5-Dimethylthiazole-2-thiol , 97% , 5351-51-9 - CookeChem [cookechem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) causes Akt phosphorylation and morphological changes in intracellular organellae in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. synarchive.com [synarchive.com]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
